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The table below summarizes two distinct strategies for constructing the core of PF1163A.

Synthetic Strategy Key Steps & Building Blocks Key Findings/Outcome

| Ring-Closing Metathesis (RCM) [1] | • Keck asymmetric allylation & Sharpless kinetic resolution to

establish stereocenters. • Regioselective epoxide-ring opening. • Final macrocyclization via RCM between

C11–C12. | Successfully demonstrated RCM as a viable method for macrocycle formation, completing the

total synthesis. | | Prins Cyclization [2] | Utilized Prins cyclization as a key step for stereoselective

synthesis. | Highlighted the versatility of Prins cyclization in natural product synthesis, providing an

alternative route to the molecule. |

Synthetic Workflow via Ring-Closing Metathesis

The following diagram outlines the key stages of one reported total synthesis, which employs Ring-Closing

Metathesis (RCM) as the pivotal macrocyclization step.
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Biosynthetic Pathway and Gene Cluster
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PF1163A is a polyketide-nonribosomal peptide hybrid. Its biosynthetic gene cluster (the pfa cluster) was

identified in Penicillium sumatraense and successfully expressed in a heterologous host, Aspergillus oryzae

[3]. The pathway involves several key enzymes:

PfaB: A prenyltransferase that adds a dimethylallyl group to L-tyrosine.

PfaA: A unique PKS-NRPS hybrid enzyme with tandem condensation (C) domains. It assembles the
polyketide chain and incorporates the modified amino acid.

PfaC: A methyltransferase that catalyzes N-methylation.
PfaF: An oxygenase that cleaves the prenyl group oxidatively.

PfaD: A short-chain dehydrogenase/reductase that reduces the resulting aldehyde to an alcohol.
PfaE: A dioxygenase that introduces a hydroxyl group to produce PF1163A.

The diagram below visualizes this coordinated biosynthetic pathway.
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Experimental Outline for Key Reactions

While full experimental details are proprietary, the methodologies for the key reactions in the synthetic

pathway are well-established. Here is an outline of their general principles and considerations:

Keck Asymmetric Allylation

Purpose: To create a new carbon-carbon bond with high stereocontrol, establishing a key chiral
center in the molecule.

Typical Setup: Involves an allylstannane reagent and a chiral Lewis acid catalyst (often based
on BINOL) to enantioselectively allylate an aldehyde precursor [1].

Key Considerations: Reaction requires strict control of moisture and oxygen. Solvent choice
(e.g., dichloromethane) and temperature are critical for achieving high enantiomeric excess.

Sharpless Kinetic Resolution

Purpose: To resolve a racemic mixture of a secondary allylic alcohol, obtaining a single
enantiomerically pure isomer for further synthesis.
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Typical Setup: Uses titanium tetraisopropoxide, diethyl tartrate (DET) as a chiral ligand, and

cumene hydroperoxide as the oxidant [1].
Key Considerations: The success of the resolution is highly dependent on the choice of

tartrate isomer (L- or D-) and the age of the reagents.

Regioselective Epoxide-Ring Opening

Purpose: To selectively open an epoxide ring at the less substituted carbon, introducing a

nucleophile (e.g., an alcohol) in a regiocontrolled manner.
Typical Setup: Can be promoted by a Lewis or Brønsted acid. The regioselectivity is governed

by the substitution pattern of the epoxide and the nature of the acid catalyst [1].

Yamaguchi Esterification (Representative Method)

Purpose: To form an ester bond between the seco-acid fragments efficiently and with minimal

racemization, a crucial step before macrocyclization.
Typical Setup: The carboxylic acid is first activated by 2,4,6-trichlorobenzoyl chloride to form a

mixed anhydride. This is followed by reaction with an alcohol in the presence of a nucleophilic
catalyst like DMAP [2] [4].

Key Considerations: This method is favored for synthesizing medium- and large-ring
macrolactones due to its high yield and low tendency for epimerization.

Ring-Closing Metathesis (RCM)

Purpose: The key step for forming the 13-membered macrocyclic ring by creating a carbon-
carbon double bond between two terminal olefins on the linear chain.

Typical Setup: Uses a ruthenium-based metathesis catalyst (e.g., Grubbs catalyst or Hoveyda-
Grubbs catalyst) in a dilute solution of an inert solvent like dichloromethane or toluene to favor

intramolecular cyclization over polymerization [1] [4].
Key Considerations: High dilution is essential to drive the cyclization. The efficiency is highly

dependent on the geometry of the precursor and the choice of catalyst.

Biological Activity and Mechanism of Action

PF1163A exhibits potent and selective antifungal activity by targeting a crucial step in ergosterol

biosynthesis.
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Property Description

Molecular Target Sterol-C4-methyl oxidase (Erg25p) in the fungal ergosterol biosynthesis
pathway [5] [6].

Mechanistic
Consequence

Inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of
ergosterol in the fungal cell membrane, compromising its integrity and function

[5].

Antifungal Activity Shows potent growth inhibitory activity against the pathogenic yeast Candida
albicans [7].

Selective Toxicity The fungal Erg25p is sufficiently different from the human ortholog (SC4MOL),

making it a promising target for selective antifungal therapy [6].

Conclusion and Research Implications

PF1163A represents a compelling case study in natural product chemistry and drug discovery. The successful

chemical syntheses demonstrate the power of modern methodologies like RCM and Prins cyclization for

constructing complex macrocyclic architectures [1] [2]. Concurrently, the elucidation of its biosynthetic

pathway opens up opportunities for bioengineering and generating novel analogs through synthetic biology

approaches [3].

Its well-defined mechanism of action—inhibiting the essential enzyme Erg25p—combined with its observed

selective toxicity, validates this enzyme as a promising target for future antifungal drug development [5] [6].

Further research can focus on leveraging both chemical synthesis and biosynthetic engineering to optimize

the properties of PF1163A and overcome potential limitations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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